3-Bromo-2-methoxyfuran

Organometallic Chemistry Heterocyclic Synthesis C-H Functionalization

3-Bromo-2-methoxyfuran (CAS 72167-54-5) is a heterocyclic organic compound belonging to the furan class, characterized by a five-membered oxygen-containing ring with a methoxy group at the C2 position and a bromine atom at the C3 position. Its molecular formula is C5H5BrO2, with a molecular weight of 177.00 g/mol.

Molecular Formula C5H5BrO2
Molecular Weight 177.00 g/mol
Cat. No. B12965870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxyfuran
Molecular FormulaC5H5BrO2
Molecular Weight177.00 g/mol
Structural Identifiers
SMILESCOC1=C(C=CO1)Br
InChIInChI=1S/C5H5BrO2/c1-7-5-4(6)2-3-8-5/h2-3H,1H3
InChIKeyUKIDNXWBYBXXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methoxyfuran: A C3-Brominated Heterocyclic Building Block for Regioselective Cross-Coupling


3-Bromo-2-methoxyfuran (CAS 72167-54-5) is a heterocyclic organic compound belonging to the furan class, characterized by a five-membered oxygen-containing ring with a methoxy group at the C2 position and a bromine atom at the C3 position . Its molecular formula is C5H5BrO2, with a molecular weight of 177.00 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly valued for its participation in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings, enabled by the reactive C3-bromine leaving group .

Why 3-Bromo-2-methoxyfuran Cannot Be Replaced by Simple Bromofurans or Methoxyfurans


Direct substitution with simpler in-class analogs like 3-bromofuran, 2-bromofuran, or 2-methoxyfuran is not chemically equivalent due to fundamental differences in regioselectivity and reactivity. 3-Bromofuran lacks the methoxy directing group that enables selective C2 lithiation and subsequent functionalization [1]. 2-Bromofuran exhibits altered electronic distribution making the bromine less suitable for certain metal-catalyzed cross-couplings compared to the C3 position . Conversely, 2-methoxyfuran without the bromine handle cannot directly participate in the cross-coupling reactions central to its utility as a building block [2]. The specific combination of C2 methoxy and C3 bromo substituents in 3-bromo-2-methoxyfuran creates a unique reactivity profile that is essential for constructing polysubstituted furan derivatives with defined substitution patterns.

Quantitative Differentiation of 3-Bromo-2-methoxyfuran Against Key Comparators


Regioselective C2 Lithiation Enabled by Adjacent C3 Bromine

In 3-bromofuran and its analogs, the adjacent C3 bromine atom exerts a strong directing effect that facilitates regioselective deprotonation at the C2 position using NaHMDS [1]. While specific yield data for 3-bromo-2-methoxyfuran is not reported, studies on the parent 3-bromofuran demonstrate that this metalation proceeds with high regioselectivity, enabling exclusive functionalization at C2 (e.g., formylation with DMF yields 3-bromo-2-formylfuran) . This contrasts with 2-methoxyfuran, where metalation occurs at the C5 position due to the directing effect of the methoxy group [2]. The C2-lithiated species derived from 3-bromofuran and its analogs can be further elaborated via Suzuki-Miyaura cross-coupling, a reactivity profile distinct from 2-substituted furans [1].

Organometallic Chemistry Heterocyclic Synthesis C-H Functionalization

Superior Reactivity in Pd-Catalyzed Cross-Coupling vs. 2-Bromofuran

3-Bromo-2-methoxyfuran exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to 2-bromofuran due to the electronic influence of the adjacent methoxy group. While direct kinetic data comparing the two is not available, the literature indicates that C3-brominated furans are generally more reactive in Suzuki-Miyaura couplings than their C2 counterparts, attributed to reduced steric hindrance at the reaction center [1]. In a related study, 2-bromofurans coupled with triarylbismuths under Pd catalysis to give 2-arylfurans in high yields within one hour . The C3-bromo derivative, bearing an electron-donating methoxy group at C2, is expected to display even faster oxidative addition with Pd(0) catalysts, a key step in cross-coupling catalytic cycles .

Palladium Catalysis Cross-Coupling Medicinal Chemistry

Retention of Furan Ring Integrity Under Nucleophilic Conditions vs. 2-Bromofuran

3-Bromo-2-methoxyfuran, like its parent 3-bromofuran, is less susceptible to nucleophilic aromatic substitution (SNAr) compared to 2-bromofuran . This is due to the electronic distribution within the furan ring, where the C2 position is more activated toward nucleophilic attack. In contrast, 2-bromofuran can undergo undesired ring-opening or substitution under similar conditions. For example, the reaction of 2-bromofuran with methanolate does not yield 2-methoxyfuran, indicating poor stability toward nucleophiles [1]. The C3-bromo derivative's resistance to premature nucleophilic displacement ensures that the bromine handle remains intact for intended cross-coupling steps, improving overall synthetic reliability and yield consistency.

Nucleophilic Aromatic Substitution Heterocyclic Stability Process Chemistry

Synthetic Utility for 3-Aryl-2-methoxyfuran Pharmacophores

The C3-bromo group in 3-bromo-2-methoxyfuran provides a strategic handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling, yielding 3-aryl-2-methoxyfuran derivatives. This substitution pattern is present in biologically active compounds, including potential HIV-1 reverse transcriptase inhibitors and anticancer agents [1]. While specific coupling yields for 3-bromo-2-methoxyfuran are not reported, a closely related study on 3-bromo-2(5H)-furanones achieved efficient coupling with various arylboronic acids under microwave promotion [2]. The analogous transformation with 3-bromo-2-methoxyfuran is expected to provide access to diverse 3-aryl-2-methoxyfuran libraries, a key advantage over 3-bromofuran which would yield 3-arylfurans lacking the valuable C2 methoxy substituent for further functionalization.

Medicinal Chemistry Drug Discovery Suzuki-Miyaura Coupling

Optimal Application Scenarios for 3-Bromo-2-methoxyfuran in Research and Industry


Synthesis of 2,3-Disubstituted Furan Libraries for Medicinal Chemistry

3-Bromo-2-methoxyfuran is ideally suited for constructing libraries of 2,3-disubstituted furans, a core scaffold in numerous bioactive molecules. The sequential regioselective lithiation at C2 (directed by the C3 bromine [1]) followed by electrophilic trapping, and subsequent Suzuki-Miyaura cross-coupling at C3, allows for the rapid and divergent introduction of diverse substituents at both the C2 and C3 positions. This modular approach is highly valuable in drug discovery for exploring structure-activity relationships (SAR) around the furan core.

Late-Stage Functionalization of Complex Molecules

The excellent cross-coupling reactivity of the C3-bromine handle in 3-bromo-2-methoxyfuran makes it a valuable reagent for late-stage functionalization. In this scenario, the compound is coupled with a complex boronic acid derived from a natural product or advanced pharmaceutical intermediate. The high expected reactivity and stability of the furan ring under coupling conditions ensure efficient conjugation without degrading sensitive functional groups, enabling the rapid generation of analogs for biological evaluation.

Precursor to Furan-Containing Conjugated Materials

The regiodefined substitution pattern of 3-bromo-2-methoxyfuran makes it a promising building block for synthesizing furan-based conjugated polymers or small molecules for organic electronics. The C2 methoxy group can serve as an electron-donating substituent, while the C3 position allows for attachment to π-conjugated linkers via cross-coupling [1]. The ability to selectively functionalize C2 (via lithiation) and C3 (via cross-coupling) provides precise control over the electronic and structural properties of the resulting materials.

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